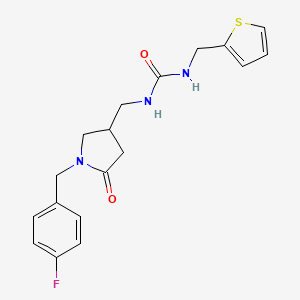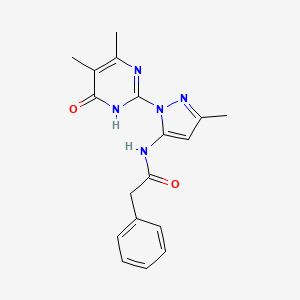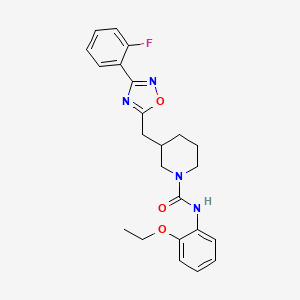
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide, also known as OTBQ, is a small molecule compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
作用机制
The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell signaling pathways. Specifically, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell growth and division. By inhibiting these enzymes, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have antioxidant activity and may be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of using N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide. One area of interest is in the development of novel N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide and its potential therapeutic applications in various disease states. Finally, studies are needed to determine the optimal dosing and administration of N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide in order to maximize its therapeutic potential.
合成方法
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide can be synthesized using a multi-step process that involves the condensation of 2-aminobenzamide with 2-chloroquinoline in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-mercaptotetrahydrothiophene-3-one to produce N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
科学研究应用
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has shown potential as a therapeutic agent in several areas of research. One of the most promising applications is in the treatment of cancer. Studies have shown that N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(2-oxothiolan-3-yl)-4-(quinolin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-20(23-19-11-12-27-21(19)25)15-6-9-17(10-7-15)26-13-16-8-5-14-3-1-2-4-18(14)22-16/h1-10,19H,11-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHQRBZGLTLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)


![N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2540714.png)

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)

![Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate](/img/structure/B2540718.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)
